molecular formula C19H20FNO3S B11187004 Ethyl 2-(2-(4-fluorophenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(2-(4-fluorophenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11187004
M. Wt: 361.4 g/mol
InChI Key: VXYSWVMVJXOZGK-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and an acetamido group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common synthetic route involves the condensation of 4-fluorophenylacetic acid with ethyl 2-aminothiophene-3-carboxylate under specific reaction conditions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Scientific Research Applications

ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

    ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities.

    ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains a methoxy group, which can influence its chemical reactivity and biological properties.

    ETHYL 2-[2-(4-NITROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H20FNO3S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20FNO3S/c1-2-24-19(23)17-14-5-3-4-6-15(14)25-18(17)21-16(22)11-12-7-9-13(20)10-8-12/h7-10H,2-6,11H2,1H3,(H,21,22)

InChI Key

VXYSWVMVJXOZGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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